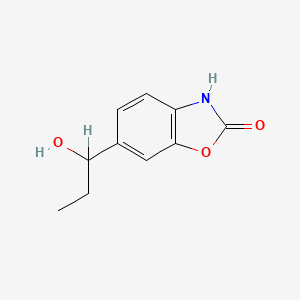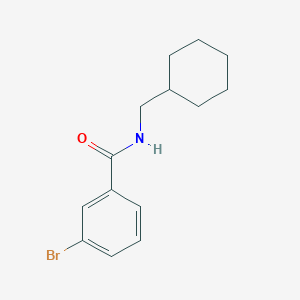
Ethyl 5-amino-1-tert-butyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-amino-1-tert-butyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an ethyl ester group, an amino group, a tert-butyl group, and a trifluoromethyl group attached to the pyrazole ring
Vorbereitungsmethoden
The synthesis of Ethyl 5-amino-1-tert-butyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring with tert-butyl halides under basic conditions.
Amino group introduction: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated systems for large-scale synthesis.
Analyse Chemischer Reaktionen
Ethyl 5-amino-1-tert-butyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-amino-1-tert-butyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate, particularly in the treatment of inflammatory diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 5-amino-1-tert-butyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes involved in inflammation, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-amino-1-tert-butyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
1-tert-butyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Lacks the ethyl ester and amino groups, resulting in different chemical properties and applications.
5-amino-1-tert-butyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile:
4-(1-tert-butyl-3-phenyl-1H-pyrazol-4-yl)pyridine: Possesses a pyridine ring, leading to different biological activities and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H16F3N3O2 |
|---|---|
Molekulargewicht |
279.26 g/mol |
IUPAC-Name |
ethyl 5-amino-1-tert-butyl-3-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H16F3N3O2/c1-5-19-9(18)6-7(11(12,13)14)16-17(8(6)15)10(2,3)4/h5,15H2,1-4H3 |
InChI-Schlüssel |
MFDCAYVUEFZJPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(N=C1C(F)(F)F)C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


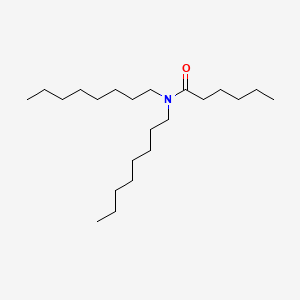

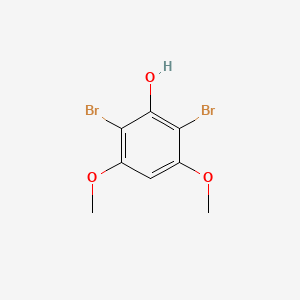
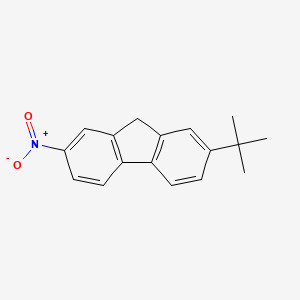

![Ethyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B13935209.png)

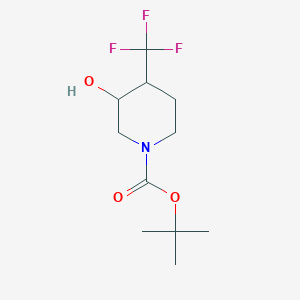

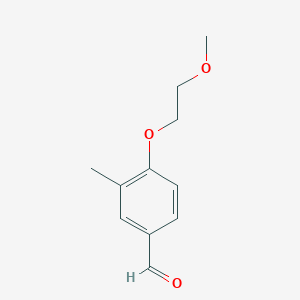
![3-{[3-(Ethoxycarbonyl)-6-(methoxycarbonyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B13935250.png)
